![molecular formula C13H14ClN3 B1483086 3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098064-84-5](/img/structure/B1483086.png)
3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a molecule that has been studied for its potential applications in scientific research. This molecule belongs to a class of pyrazolopyridines and is known for its unique properties. It has been studied for its ability to interact with proteins and other molecules, as well as its potential use in drug development.
Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
The importance of chemical inhibitors, especially in the context of cytochrome P450 enzymes, underscores the relevance of specific chemical structures in determining inhibitor selectivity and potency. Chemical structures similar to "3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine" are evaluated for their selectivity towards various enzyme isoforms, facilitating the prediction and management of drug-drug interactions through in vitro assessments S. C. Khojasteh et al., 2011.
Synthesis and Medicinal Chemistry
The synthesis and medicinal chemistry applications of pyrazole and pyridine derivatives highlight their utility in developing pharmaceuticals. Research focuses on the synthetic pathways employed for developing structurally diverse derivatives, exploring their broad applicability in medicinal chemistry due to their bioavailability and potential as lead molecules Mehul P. Parmar et al., 2023.
Kinase Inhibitors
The application of pyrazolo[3,4-b]pyridine scaffolds in the design of kinase inhibitors emphasizes their versatility in interacting with kinases through multiple binding modes. This scaffold is a crucial element in the development of kinase inhibitors, demonstrating the structural adaptability and potential for achieving selectivity and potency in therapeutic agents Steve Wenglowsky, 2013.
Heterocyclic N-oxide Molecules
The synthesis, chemistry, and potential applications of heterocyclic N-oxide molecules, including pyridine derivatives, underscore their significance in organic synthesis, catalysis, and drug development. These compounds exhibit a variety of functionalities and play vital roles in forming metal complexes, designing catalysts, and displaying biological activities Dongli Li et al., 2019.
Pyrazole Pharmacology
A comprehensive review of pyrazole and its pharmacological properties elaborates on the significance of this heterocyclic system in developing drugs and pharmaceutical compounds. Pyrazole's basic and unsaturated nature due to its ring structure makes it a key component in various medicinal compounds, highlighting its importance under the heterocyclic ring system classification Somenath Bhattacharya et al., 2022.
properties
IUPAC Name |
3-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEILWMYFFAXEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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